molecular formula C8H12N4O B2453021 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1511975-11-3

4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2453021
CAS No.: 1511975-11-3
M. Wt: 180.211
InChI Key: UTBUPKOUNRVSPX-UHFFFAOYSA-N
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Description

4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a cyclopropyl group, and a carboxamide group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts such as silver or copper salts, and the reactions are typically carried out under mild conditions to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include substituted pyrazoles, amine derivatives, and hydroxylated compounds. These products can be further utilized in various applications, including drug development and material science .

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to fit into the active sites of target proteins, leading to inhibition or activation of their functions . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-amino-N-cyclopropyl-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-12-7(6(9)4-10-12)8(13)11-5-2-3-5/h4-5H,2-3,9H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBUPKOUNRVSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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